Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an isothiocyanate group attached to a silicon atom, which is further bonded to a dimethyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane typically involves the reaction of a suitable organosilicon precursor with an isothiocyanate reagent. One common method is the reaction of dimethylchlorosilane with potassium isothiocyanate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-silicon bonds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and isothiocyanic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used solvents for these reactions.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Silanols: Formed from hydrolysis reactions.
Organosilicon Compounds: Formed from addition reactions with electrophiles.
Scientific Research Applications
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify biomolecules and materials, leading to changes in their properties and functions .
Comparison with Similar Compounds
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar structure but with three methyl groups attached to the silicon atom.
Isothiocyanato(ethyl)[(propan-2-yl)oxy]silane: Similar structure but with an ethyl group instead of a dimethyl group.
Isothiocyanato(phenyl)[(propan-2-yl)oxy]silane: Similar structure but with a phenyl group instead of a dimethyl group.
Uniqueness
Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane is unique due to the presence of both an isothiocyanate group and an isopropoxy group attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthesis and material science .
Properties
CAS No. |
90101-25-0 |
---|---|
Molecular Formula |
C6H13NOSSi |
Molecular Weight |
175.33 g/mol |
IUPAC Name |
isothiocyanato-dimethyl-propan-2-yloxysilane |
InChI |
InChI=1S/C6H13NOSSi/c1-6(2)8-10(3,4)7-5-9/h6H,1-4H3 |
InChI Key |
GNKSAARCKYTMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.